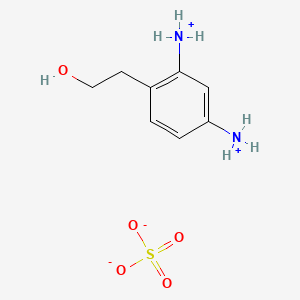
Sodium dioctadecenyl sulphonatosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium dioctadecenyl sulphonatosuccinate is a surfactant widely used in various industrial applications. It is known for its excellent emulsifying, dispersing, and wetting properties. This compound is particularly valued in the formulation of detergents, personal care products, and as an additive in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium dioctadecenyl sulphonatosuccinate typically involves the esterification of maleic anhydride with octadecenyl alcohol, followed by sulfonation. The process can be summarized as follows:
Esterification Stage: Maleic anhydride reacts with octadecenyl alcohol in the presence of a catalyst to form dioctadecenyl maleate.
Sulfonation Stage: The dioctadecenyl maleate is then sulfonated using sodium bisulfite.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for efficiency and cost-effectiveness. The process involves continuous monitoring of reaction conditions to ensure high yield and purity. The use of advanced reactors and separation techniques helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Sodium dioctadecenyl sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium dioctadecenyl sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in the preparation of biological samples for electron microscopy due to its wetting properties.
Medicine: Investigated for its potential use in drug delivery systems.
Mechanism of Action
The primary mechanism of action of sodium dioctadecenyl sulphonatosuccinate involves its ability to reduce surface tension. This property allows it to enhance the mixing of oil and water, making it an effective emulsifier and dispersant. The compound interacts with the hydrophobic and hydrophilic regions of molecules, facilitating the formation of stable emulsions .
Comparison with Similar Compounds
Sodium dioctyl sulfosuccinate: Another widely used surfactant with similar properties.
Sodium lauryl sulfate: Known for its strong emulsifying and foaming properties.
Sodium dodecylbenzenesulfonate: Commonly used in detergents and cleaning agents.
Uniqueness: Sodium dioctadecenyl sulphonatosuccinate stands out due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring stable emulsions and dispersions.
Properties
CAS No. |
94021-03-1 |
|---|---|
Molecular Formula |
C40H73NaO7S |
Molecular Weight |
721.1 g/mol |
IUPAC Name |
sodium;1,4-bis[(E)-octadec-1-enoxy]-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C40H74O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-46-39(41)37-38(48(43,44)45)40(42)47-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33-36,38H,3-32,37H2,1-2H3,(H,43,44,45);/q;+1/p-1/b35-33+,36-34+; |
InChI Key |
UFPWLPQCVYQTAJ-KCINWWGPSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C/OC(=O)CC(C(=O)O/C=C/CCCCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=COC(=O)CC(C(=O)OC=CCCCCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




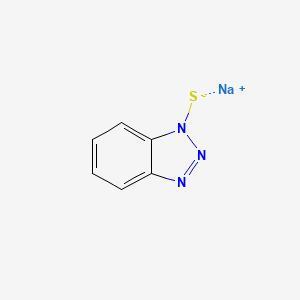
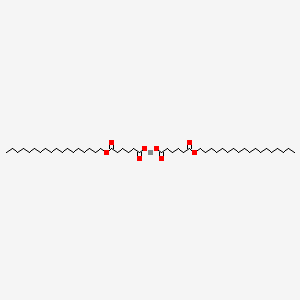
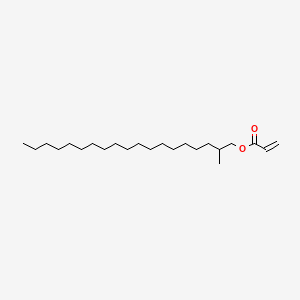



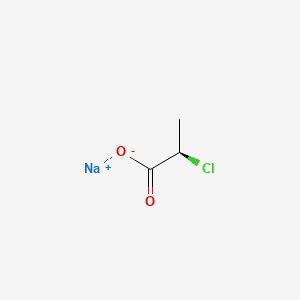



![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)
